4-(Prop-2-en-1-yloxy)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

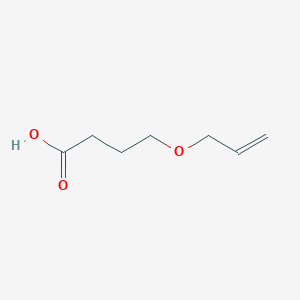

“4-(Prop-2-en-1-yloxy)butanoic acid” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . The compound is also known as 4-(allyloxy)butanoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-oxo-2-butenoic acids has been achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates .Molecular Structure Analysis

The InChI code for “4-(Prop-2-en-1-yloxy)butanoic acid” is 1S/C7H12O3/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

“4-(Prop-2-en-1-yloxy)butanoic acid” is a liquid at room temperature . The compound is stored at room temperature and shipped under normal conditions .Scientific Research Applications

Drug Delivery Systems

4-(Prop-2-en-1-yloxy)butanoic acid has been applied in the development of drug delivery systems. For instance, copolymers based on poly(2-hydroxyethyl methacrylate) and poly[oligo(ethylene glycol) methylether methacrylate], modified with 4-pentenoic anhydride or 4-oxo-4-(prop-2-ynyloxy)butanoic anhydride, have been used to create polymers with pendant vinyl or acetylene. These are then conjugated with cisplatin to form drug carriers for platinum-based drugs. The polymers demonstrated effective cellular uptake and cytotoxicity against lung cancer cells, making them promising for targeted drug delivery (Huynh et al., 2011).

Nanofluidic Devices

4-(Prop-2-en-1-yloxy)butanoic acid derivatives have been used in the optical gating of nanofluidic devices. These devices exploit the light-triggered permselective transport of ions through synthetic channels, where the inner surface of the channels is decorated with photolabile hydrophobic molecules. Upon irradiation, these molecules are removed, generating hydrophilic groups and enabling controlled transport through the channels. This technology has potential applications in controlled release systems, sensing, and information processing (Ali et al., 2012).

Synthesis of Novel Compounds

4-(Prop-2-en-1-yloxy)butanoic acid is also instrumental in synthesizing novel chemical compounds. For instance, it has been used in the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. These compounds have shown potent inhibitory potential against the urease enzyme, suggesting their potential as therapeutic agents in drug design (Nazir et al., 2018).

Liquid Crystal Polymers

In polymer science, 4-(Prop-2-en-1-yloxy)butanoic acid derivatives have been used to synthesize side-chain liquid crystalline polyacetylenes. These materials exhibit liquid crystalline phases and have potential applications in advanced materials technology (Mizuta et al., 2011).

Safety and Hazards

properties

IUPAC Name |

4-prop-2-enoxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJVUMXKVWAAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)

![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)

![3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2737938.png)

![(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2737944.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2737945.png)

![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)